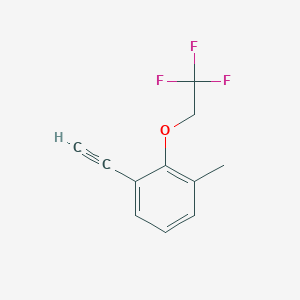

1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene

CAS No.:

Cat. No.: VC13738262

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F3O |

|---|---|

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 1-ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene |

| Standard InChI | InChI=1S/C11H9F3O/c1-3-9-6-4-5-8(2)10(9)15-7-11(12,13)14/h1,4-6H,7H2,2H3 |

| Standard InChI Key | PLHKUVWKXQLCBJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C#C)OCC(F)(F)F |

| Canonical SMILES | CC1=C(C(=CC=C1)C#C)OCC(F)(F)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The benzene core of 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is functionalized with three distinct substituents:

-

Ethynyl group (-C≡CH): Positioned at the 1-position, this linear sp-hybridized group introduces rigidity and facilitates π-orbital interactions, making the compound amenable to Sonogashira coupling and cycloaddition reactions .

-

Methyl group (-CH): At the 3-position, this electron-donating group mildly activates the ring toward electrophilic substitution while contributing steric bulk.

-

2,2,2-Trifluoroethoxy group (-OCHCF): Located at the 2-position, this strongly electron-withdrawing substituent polarizes the aromatic ring, directing further substitutions to specific positions and enhancing metabolic stability in bioactive analogs .

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, analogs with trifluoroethoxy groups exhibit distinct NMR signals between -70 to -75 ppm due to the electronegative trifluoromethyl moiety . The ethynyl proton typically resonates near 3.3 ppm in NMR, while methyl groups appear as singlets near 2.3 ppm. IR spectroscopy would show a sharp alkyne C≡C stretch at ~2100 cm and C-F stretches at 1100–1250 cm.

Synthetic Routes and Optimization

Retrosynthetic Analysis

Key disconnections focus on introducing the trifluoroethoxy and ethynyl groups. A plausible route involves:

-

Etherification: Reacting 2-bromo-3-methylphenol with 2,2,2-trifluoroethyl iodide under basic conditions to install the trifluoroethoxy group.

-

Ethynylation: Employing a Sonogashira coupling between the brominated intermediate and trimethylsilylacetylene (TMSA), followed by desilylation .

Preparation of 2-(2,2,2-Trifluoroethoxy)-3-methylbromobenzene

Treatment of 2-bromo-3-methylphenol with 2,2,2-trifluoroethyl iodide in the presence of KCO in DMF at 80°C for 12 hours yields the etherified intermediate. Typical yields range from 70–85% after silica gel chromatography .

Alternative Methods

-

Direct Alkynylation: Using TMS-EBX (1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) under mild conditions with TBD (1,3,5-triazabicyclo[4.4.0]dec-5-ene) as a base achieves ethynyl group installation without transition metals .

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >80% .

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP: Estimated at 2.8 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration in bioactive molecules.

-

Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DCM, THF, and DMF.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition onset at ~200°C, with the ethynyl group contributing to exothermic decomposition above 250°C.

Reactivity and Functionalization

Electrophilic Substitution

The trifluoroethoxy group deactivates the ring, directing nitration and sulfonation to the 4- and 6-positions. For example, nitration with HNO/HSO at 0°C predominantly yields the 4-nitro derivative.

Transition Metal-Catalyzed Reactions

-

Sonogashira Coupling: The ethynyl group reacts with aryl halides to form biaryl acetylenes. For instance, coupling with 4-iodotoluene using PdCl(PPh) gives 1-(p-tolylethynyl)-3-methyl-2-(2,2,2-trifluoroethoxy)benzene in 82% yield .

-

Cycloadditions: Reacts with azides in Cu-catalyzed click reactions to form 1,2,3-triazoles, useful in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume